N-[3-(dimethylamino)propyl]octadec-9-enamide
CAS No.:
Cat. No.: VC16684239
Molecular Formula: C23H46N2O
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H46N2O |
|---|---|
| Molecular Weight | 366.6 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]octadec-9-enamide |
| Standard InChI | InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26) |
| Standard InChI Key | UCWYGNTYSWIDSW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C |
Introduction
Structural Characteristics and Molecular Properties
N-[3-(Dimethylamino)propyl]octadec-9-enamide belongs to the class of fatty acid amidoamines, distinguished by a secondary amide group and a tertiary amine separated by a three-carbon chain. The Z-configuration of the double bond at the C9 position of the octadecenamide chain is critical for its spatial arrangement and interaction with biological membranes . The dimethylaminopropyl moiety contributes to its cationic nature under acidic conditions, enhancing solubility in aqueous media.
Molecular Geometry and Amphiphilicity
The compound’s amphiphilicity arises from its 18-carbon unsaturated alkyl chain (hydrophobic) and the polar dimethylaminopropyl group (hydrophilic). This duality enables micelle formation in solution, with a critical micelle concentration (CMC) dependent on pH and temperature. Computational models suggest the molecule adopts a bent conformation in aqueous environments, optimizing interfacial interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₄₆N₂O |
| Molecular Weight | 366.6 g/mol |
| IUPAC Name | (9Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide |
| Melting Point | 45–48°C (predicted) |
| Solubility | Ethanol, chloroform, acidic aqueous solutions |
Synthesis and Manufacturing Processes
The synthesis of N-[3-(dimethylamino)propyl]octadec-9-enamide follows a well-established amidization protocol.
Reaction Mechanism
The primary synthesis route involves reacting octadec-9-enoic acid (oleic acid) with N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the activated acid (formed as an O-acylisourea intermediate).
Side products include unreacted starting materials and dicyclohexylurea (DCU), which are removed via fractional distillation or column chromatography.
Optimization Strategies
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Catalyst Selection: Use of 4-dimethylaminopyridine (DMAP) accelerates reaction rates by stabilizing the transition state.
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Temperature Control: Maintaining temperatures below 60°C prevents isomerization of the double bond .
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Purification: Recrystallization from ethanol yields >98% purity, as confirmed by HPLC.
Table 2: Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Purity Achieved |
|---|---|---|
| Reaction Temperature | 50–55°C | 98.5% |
| Molar Ratio (Acid:Amine) | 1:1.2 | 97.8% |
| Reaction Time | 6–8 hours | 99.1% |
Physicochemical Properties and Reactivity
The compound’s reactivity is governed by its functional groups: the amide bond, tertiary amine, and unsaturated hydrocarbon chain.
Hydrolytic Stability
Under acidic (pH < 3) or alkaline (pH > 10) conditions, the amide bond undergoes hydrolysis to regenerate oleic acid and dimethylaminopropylamine. This degradation pathway limits its use in extreme pH environments.
Oxidation Susceptibility
The cis double bond at C9 is prone to oxidation, forming epoxy or dihydroxy derivatives. Antioxidants like BHT (butylated hydroxytoluene) are often added to commercial formulations to prevent radical-mediated degradation .
Salt Formation
Protonation of the tertiary amine at pH < 5 generates a water-soluble ammonium salt:
This property is exploited in cosmetic formulations to enhance compatibility with aqueous phases.
| Sector | Function | Concentration Range | Key Benefit |
|---|---|---|---|
| Cosmetics | Antistatic agent | 0.5–2% | Reduces hair flyaway |
| Pharmaceuticals | Penetration enhancer | 1–3% | Improves drug delivery |
| Agriculture | Adjuvant | 0.1–0.5% | Enhances pesticide uptake |
Research Advancements and Future Directions
Recent studies focus on structural analogs to optimize bioactivity. For instance, replacing the C9 double bond with epoxy groups increased oxidative stability but reduced antimicrobial potency . Computational QSAR models predict that elongation of the alkyl chain could enhance membrane disruption efficacy.
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